(3R)-N-{3,6-二氯-1H-吡唑并[3,4-d]嘧啶-4-基哌啶-3-胺 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are a type of fused heterocyclic systems . These compounds are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines includes a pyrazole ring fused with a pyrimidine ring . The specific compound you mentioned also has a piperidine ring attached, which is a common feature in many biologically active compounds.Chemical Reactions Analysis
The chemical reactions of pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific substituents present on the molecule. Generally, these compounds can undergo various reactions such as nucleophilic substitutions, condensations, and ring transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be influenced by the specific substituents present on the molecule. For example, the presence of a piperidine ring can affect the compound’s solubility and stability .科学研究应用
杂环衍生物的绿色多组分合成
一篇关于合成复杂杂环(包括吡唑并嘧啶)的综述,通过多组分反应 (MCR) 强调了创建这些化合物的环保方法。这些反应以其原子经济性和选择性而著称,表明在合成 (3R)-N-{3,6-二氯-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-3-胺 HCl 用于制药方面有应用。MCR 的多功能性提供了一条高效且可持续地合成广泛杂环化合物途径 (Dhanalakshmi 等,2021)。
用于 C-N 键形成的可回收铜催化剂体系
利用铜介导的体系进行 C-N 成键反应与 (3R)-N-{3,6-二氯-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-3-胺 HCl 等化合物的合成尤为相关。这篇综述概述了这些体系在促进涉及芳香族、杂环和脂肪族胺的反应中的效率,展示了它们通过可回收催化剂创造新型药物的潜力 (Kantam 等,2013)。
杂环合成中的杂化催化剂
一篇综述重点关注吡喃并[2,3-d]嘧啶支架的合成,讨论了使用包括有机催化剂和金属催化剂在内的杂化催化剂来开发杂环化合物的用途。这种合成方法可能适用于 (3R)-N-{3,6-二氯-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-3-胺 HCl 的生产,展示了此类支架在药物化学中的广泛适用性 (Parmar 等,2023)。
吡唑并[3,4-b]吡啶激酶抑制剂
一篇涵盖吡唑并[3,4-b]吡啶作为激酶抑制剂支架的专利和文献的综述,突出了其在与激酶酶结合方面的多功能性和有效性。鉴于结构相似,(3R)-N-{3,6-二氯-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-3-胺 HCl 可能表现出作为激酶抑制剂的潜力,为其在治疗各种疾病中的应用提供了见解 (Wenglowsky,2013)。
吡唑并[3,4-d]嘧啶的药用属性
这篇综述强调了吡唑并嘧啶在治疗各种疾病中的重要性,表明了 (3R)-N-{3,6-二氯-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-3-胺 HCl 的潜在治疗应用。与嘌呤的结构相似性表明其具有广泛的生物活性,使其成为进一步药物研究的有希望的化合物 (Chauhan & Kumar,2013)。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The compound’s effect on these biochemical pathways contributes to its potential as a cancer treatment .
Result of Action
The compound’s inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis . This results in the death of cancer cells, demonstrating the compound’s potential as a cancer treatment . .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects
安全和危害
未来方向
属性
IUPAC Name |
3,6-dichloro-N-[(3R)-piperidin-3-yl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N6.ClH/c11-7-6-8(14-5-2-1-3-13-4-5)15-10(12)16-9(6)18-17-7;/h5,13H,1-4H2,(H2,14,15,16,17,18);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFIESAOEVDNGT-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。